molecular formula C4H9NO3 B7840476 CID 7009639

CID 7009639

Cat. No. B7840476
M. Wt: 119.12 g/mol
InChI Key: PSFABYLDRXJYID-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 7009639 is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 7009639 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 7009639 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 7009639 involves the condensation of two molecules of 2,4-dichlorobenzaldehyde with one molecule of 1,2-phenylenediamine.

Starting Materials
2,4-dichlorobenzaldehyde, 1,2-phenylenediamine

Reaction
Step 1: Dissolve 2,4-dichlorobenzaldehyde (2 equivalents) and 1,2-phenylenediamine (1 equivalent) in ethanol., Step 2: Heat the reaction mixture at reflux temperature for 6 hours., Step 3: Cool the reaction mixture to room temperature and filter the resulting solid., Step 4: Wash the solid with ethanol and dry under vacuum to obtain the final product, CID 7009639.

properties

IUPAC Name

(2S)-3-hydroxy-2-(methylazaniumyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFABYLDRXJYID-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]C(CO)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH2+][C@@H](CO)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 7009639

CAS RN

2480-26-4
Record name N-Methyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2480-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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